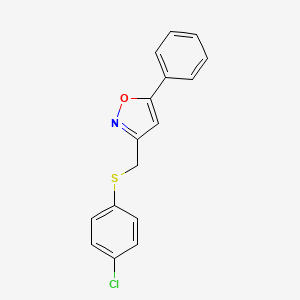

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide

Description

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide (CAS: RK230560, Molecular Weight: 301.79) is a sulfur-containing heterocyclic compound featuring a 4-chlorophenyl group, a 5-phenyl-3-isoxazolyl moiety, and a methyl sulfide bridge .

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOQXGJBWYILPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-3-isoxazolethiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Thiol.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

- Molecular Weight : 346.25 (vs. 301.79 for the target compound)

- Structural Difference : Bromine replaces chlorine at the para position of the phenyl ring.

- Impact: Increased molecular weight and steric bulk due to bromine’s larger atomic radius. Potential differences in lipophilicity (higher logP for bromine) and metabolic stability .

Chloromethyl 4-Chlorophenyl Sulfide

Sulfur-Containing Derivatives

Methyl 4-Chlorophenyl Sulfide

- CAS : 123-09-1 (Molecular Weight: 172.69)

- Structure : Basic sulfide with a methyl and 4-chlorophenyl group.

- Comparison: Simpler structure results in lower molecular weight and higher volatility.

5-Methyl-3-phenyl-4-isoxazolesulfonylchloride

Metabolic and Enzymatic Interactions

- 4-Chlorophenyl Methyl Sulfide (C₇H₇ClS):

- Target Compound :

- The isoxazole ring may sterically hinder enzyme access, altering metabolic pathways compared to simpler sulfides.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Weight | Key Functional Groups | logP (Predicted) | Metabolic Enzymes Involved |

|---|---|---|---|---|

| 4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide | 301.79 | Isoxazole, sulfide | ~3.5 | CYP2B1, CYP2D1 (potential) |

| 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole | 346.25 | Isoxazole, sulfide, bromine | ~4.0 | Not reported |

| Methyl 4-chlorophenyl sulfide | 172.69 | Sulfide | ~2.8 | CYP2B1, CYP2D1 |

| 5-Methyl-3-phenyl-4-isoxazolesulfonylchloride | 257.69 | Isoxazole, sulfonyl chloride | ~2.5 | N/A |

Biological Activity

4-Chlorophenyl (5-phenyl-3-isoxazolyl)methyl sulfide, with the CAS number 478067-78-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a chlorophenyl group linked to a phenyl isoxazole moiety through a methyl sulfide bridge. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-3-isoxazolecarboxaldehyde in the presence of a suitable base to form the desired product.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various isoxazole derivatives possess minimum inhibitory concentration (MIC) values against several bacterial strains.

| Compound | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

| This compound | Klebsiella pneumoniae | 20 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, isoxazole derivatives have been evaluated for antifungal activity. For example, compounds similar to this compound were tested against fungal strains such as Candida albicans and exhibited varying degrees of effectiveness.

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus fumigatus | Weak |

This suggests that while the compound shows some antifungal potential, its efficacy may be limited compared to established antifungal agents.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The chlorophenyl and isoxazole moieties may engage in π-π stacking interactions with aromatic amino acids in enzymes or receptors. This interaction can inhibit enzyme activity or interfere with cellular signaling pathways, leading to antimicrobial effects.

Case Studies

- Antimicrobial Screening : A study conducted by Karegoudar et al. evaluated various isoxazole derivatives for antimicrobial activity. The results indicated that compounds with similar structures to this compound had MIC values ranging from 6.25 to 12.5 µg/mL against multiple bacterial strains .

- Enzyme Inhibition : In another study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit acetylcholinesterase and urease. The results showed that certain compounds exhibited strong inhibitory activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urolithiasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.